3-bromo-N-phenyl-N-(piperidine-1-carbonyl)benzamide
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Overview
Description
3-bromo-N-phenyl-N-(piperidine-1-carbonyl)benzamide is a chemical compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a bromine atom at the 3-position of the benzoyl group, a phenyl group attached to the nitrogen atom, and a piperidine ring
Scientific Research Applications
3-bromo-N-phenyl-N-(piperidine-1-carbonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials
Future Directions
The future research directions for this compound could include further investigation into its synthesis, properties, and potential applications. For instance, given the anticancer potential of related compounds, “N-(3-bromobenzoyl)-N-phenylpiperidine-1-carboxamide” might also be studied for possible anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-phenyl-N-(piperidine-1-carbonyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with N-phenylpiperidine-1-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-phenyl-N-(piperidine-1-carbonyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the carbonyl group to alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Formation of substituted benzoyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Mechanism of Action
The mechanism of action of 3-bromo-N-phenyl-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzoyl group play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The compound may inhibit or activate the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide
- 3-bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide
- N-(3-methoxyphenyl)-N-(3-methoxybenzoyl)benzamide
Uniqueness
3-bromo-N-phenyl-N-(piperidine-1-carbonyl)benzamide is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The combination of the bromobenzoyl and phenyl groups enhances its binding affinity to specific molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(3-bromobenzoyl)-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c20-16-9-7-8-15(14-16)18(23)22(17-10-3-1-4-11-17)19(24)21-12-5-2-6-13-21/h1,3-4,7-11,14H,2,5-6,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYBRJWASBYARH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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